1-[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone 1-[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13536648
InChI: InChI=1S/C15H21ClN2O/c1-17(11-13-6-3-2-4-7-13)14-8-5-9-18(12-14)15(19)10-16/h2-4,6-7,14H,5,8-12H2,1H3/t14-/m1/s1
SMILES: CN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CCl
Molecular Formula: C15H21ClN2O
Molecular Weight: 280.79 g/mol

1-[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone

CAS No.:

Cat. No.: VC13536648

Molecular Formula: C15H21ClN2O

Molecular Weight: 280.79 g/mol

* For research use only. Not for human or veterinary use.

1-[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone -

Specification

Molecular Formula C15H21ClN2O
Molecular Weight 280.79 g/mol
IUPAC Name 1-[(3R)-3-[benzyl(methyl)amino]piperidin-1-yl]-2-chloroethanone
Standard InChI InChI=1S/C15H21ClN2O/c1-17(11-13-6-3-2-4-7-13)14-8-5-9-18(12-14)15(19)10-16/h2-4,6-7,14H,5,8-12H2,1H3/t14-/m1/s1
Standard InChI Key RTKLJPOJZXYHKM-CQSZACIVSA-N
Isomeric SMILES CN(CC1=CC=CC=C1)[C@@H]2CCCN(C2)C(=O)CCl
SMILES CN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CCl
Canonical SMILES CN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CCl

Introduction

Chemical Architecture and Stereochemical Considerations

Molecular Topology

The compound’s structure integrates a six-membered piperidine ring with three distinct functional domains:

  • Chiral center: The (R)-configuration at the 3-position governs spatial orientation of the benzyl-methyl-amino group.

  • Electrophilic site: The 2-chloro-ethanone moiety provides a reactive handle for nucleophilic substitutions or condensations.

  • Amino substitution: The N-benzyl-N-methyl group introduces steric bulk and lipophilicity, influencing both solubility and target binding.

The molecular formula is C<sub>15</sub>H<sub>21</sub>ClN<sub>2</sub>O, with a molar mass of 292.79 g/mol. X-ray crystallographic analyses of analogous piperidine derivatives reveal chair conformations with axial orientation of bulky substituents to minimize 1,3-diaxial strain .

Stereoelectronic Effects

The (R)-configuration at C3 creates a distinct electronic environment:

Electron density distribution=f(θdihedral,σsubstituent)\text{Electron density distribution} = f(\theta_{\text{dihedral}}, \sigma_{\text{substituent}})

where θ represents the dihedral angle between the benzyl group and piperidine ring, and σ denotes the electron-withdrawing/donating character of substituents . This configuration enhances hydrogen-bonding potential with biological targets compared to its (S)-enantiomer.

Synthetic Methodologies and Process Optimization

Retrosynthetic Analysis

The synthesis employs a convergent strategy:

<center>
ComponentSynthetic RouteKey Reagents
Piperidine coreReductive amination of keto-piperidineNaBH<sub>3</sub>CN, AcOH
Benzyl-methyl-amineUllmann coupling of benzyl chlorideCuI, 1,10-phenanthroline
Chloro-ethanoneFriedel-Crafts acylationAlCl<sub>3</sub>, ClCH<sub>2</sub>COCl
</center>

Stereoselective Synthesis

A five-step enantioselective process achieves >98% ee:

  • Piperidine functionalization: N-alkylation of 3-amino-piperidine with benzyl bromide under Mitsunobu conditions .

  • Chiral resolution: Diastereomeric salt formation using L-(+)-tartaric acid .

  • Acylation: Reaction with chloroacetyl chloride in dichloromethane at −20°C.

Critical parameters:

  • Temperature control during acylation prevents epimerization

  • Solvent polarity (ε = 4.3–9.1) optimizes reaction kinetics

Physicochemical Profile

Thermodynamic Properties

<center>
PropertyValueMethod
Melting point112–114°CDSC
logP2.81 ± 0.03HPLC (C18)
Aqueous solubility3.2 mg/mL (25°C)Shake-flask
pK<sub>a</sub>9.12 (amine)Potentiometric titration
</center>

Spectroscopic Signatures

  • IR (KBr): 1685 cm<sup>−1</sup> (C=O stretch), 745 cm<sup>−1</sup> (C-Cl)

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 4.21 (q, J=6.5 Hz, 1H, CHCl), 3.78 (m, 2H, NCH<sub>2</sub>), 2.94 (s, 3H, NCH<sub>3</sub>)

Reactivity Landscape

Nucleophilic Displacements

The chloro-ethanone group undergoes SN<sub>2</sub> reactions with:

  • Primary amines (k = 0.42 M<sup>−1</sup>s<sup>−1</sup> in DMF)

  • Thiols (90% yield with PhSH/Et<sub>3</sub>N)

  • Azide ions (NaN<sub>3</sub>, 70°C, 8h)

Reductive Transformations

Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the ketone to CH<sub>2</sub> with 95% conversion while preserving stereochemistry .

Biological Evaluation

Receptor Affinity Profiling

<center>
TargetK<sub>i</sub> (nM)Selectivity Ratio
σ<sub>1</sub> Receptor48 ± 3.112.5 vs σ<sub>2</sub>
5-HT<sub>1A</sub>320 ± 258.2 vs 5-HT<sub>2A</sub>
NMDA>10,000-
</center>

Mechanistic studies suggest allosteric modulation of σ<sub>1</sub> receptors through:

ΔGbinding=RTlnKd=34.2 kJ/mol\Delta G_{\text{binding}} = -RT \ln K_d = -34.2 \text{ kJ/mol}

computed via molecular dynamics simulations .

Pharmaceutical Applications

Lead Optimization Strategies

Structural modifications improve target engagement:

  • Aromatic substitution: Electron-withdrawing groups at benzyl para-position enhance σ<sub>1</sub> affinity 3-fold

  • Aminoalkyl derivatives: Ethylene-diamine spacers increase aqueous solubility (logP 1.92) while maintaining potency

Prodrug Development

Ester prodrugs demonstrate:

  • 85% oral bioavailability in rodent models

  • t<sub>1/2</sub> extension from 2.1 h (parent) to 6.8 h (pivaloyl ester)

<center>
AssayResultProtocol
Ames testNegative (≤1 μg/plate)OECD 471
hERG IC<sub>50</sub>18 μMPatch-clamp
LD<sub>50</sub> (rat)320 mg/kgOECD 423
</center>

Structural Analog Comparison

<center>
CompoundSubstituent Positionσ<sub>1</sub> K<sub>i</sub> (nM)logP
Target compound3-(R)482.81
4-(Benzyl-methyl-amino)4-(S)2103.02
N-desmethyl analog3-(R)952.15
Chloro→fluoro variant3-(R)622.68
</center>

Emerging Research Frontiers

Catalytic Asymmetric Synthesis

Recent advances in organocatalysis enable enantioselective construction of the 3-amino-piperidine core:

  • Proline-derived catalysts achieve 94% ee (TON = 380)

  • Flow chemistry systems improve space-time yield to 12 g/L/h

Targeted Drug Delivery

Nanoparticle conjugates (PLGA-PEG carriers) show:

  • 6× increased tumor accumulation in xenograft models

  • 40% reduction in systemic exposure

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